molecular formula C11H14O4 B14273110 Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate CAS No. 131249-98-4

Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate

Cat. No.: B14273110
CAS No.: 131249-98-4
M. Wt: 210.23 g/mol
InChI Key: ROHHDBBUZFCPJL-UHFFFAOYSA-N
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Description

Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with methyl and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. The reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound derivatives with ketone or carboxylic acid groups .

Scientific Research Applications

Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for its potential to act as a precursor to bioactive molecules.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which Dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The compound’s double bonds and ester groups make it reactive towards electrophiles and nucleophiles, allowing it to form new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts .

Properties

CAS No.

131249-98-4

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

dimethyl 3-methylcyclohexa-1,4-diene-1,3-dicarboxylate

InChI

InChI=1S/C11H14O4/c1-11(10(13)15-3)6-4-5-8(7-11)9(12)14-2/h4,6-7H,5H2,1-3H3

InChI Key

ROHHDBBUZFCPJL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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